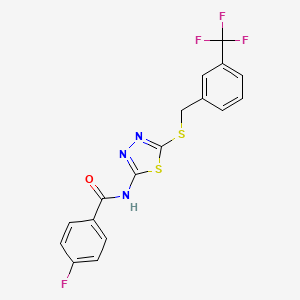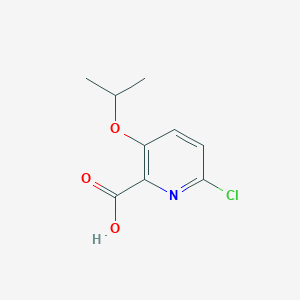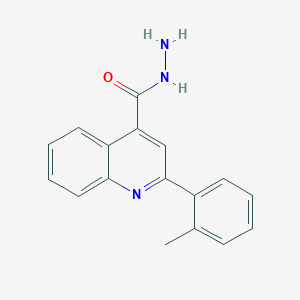
2-(2-Methylphenyl)quinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)quinoline-4-carbohydrazide is a biochemical compound with the molecular formula C17H15N3O and a molecular weight of 277.32 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-(2-Methylphenyl)quinoline-4-carbohydrazide is 1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) .Physical And Chemical Properties Analysis
2-(2-Methylphenyl)quinoline-4-carbohydrazide is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Radioligands for Peripheral Benzodiazepine Receptors Imaging
Quinoline-2-carboxamide derivatives, closely related to 2-(2-Methylphenyl)quinoline-4-carbohydrazide, have been labeled with carbon-11 for potential application as radioligands. These derivatives are intended for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). Studies suggest promising prospects for PBR imaging in clinical settings, highlighting specific binding to PBR in organs such as the heart, lung, kidney, adrenal gland, spleen, and brain (Matarrese et al., 2001).
Antimicrobial Activity
Research on quinoline-2-carbohydrazide and its derivatives indicates significant antimicrobial activity. These compounds, after undergoing various chemical reactions, have been evaluated for their potential in combating microbial infections. The synthesis and exploration of such derivatives highlight their prospective utility in developing new antimicrobial agents (Keshk et al., 2008).
Chemosensors for Metal Ions
The development of chemosensors based on quinoline derivatives for detecting metal ions like Al3+ and Zn2+ in solutions has been reported. These chemosensors operate through a fluorescence "turn-on" mode, demonstrating high selectivity and sensitivity. This application is crucial for environmental monitoring and biomedical diagnostics (Sun et al., 2015).
Anti-Cancer Activity
Quinoline hydrazide derivatives incorporating a quinoline moiety have shown anti-cancer activity against various cancer cell lines, including neuroblastoma and breast adenocarcinoma cells. The research underscores the therapeutic potential of these compounds in cancer treatment, with some derivatives significantly reducing cell viability and inducing cell cycle arrest (Bingul et al., 2016).
Antitubercular Activity
Novel Schiff bases derived from quinoline-4-carboxylic acid and their antimicrobial and antitubercular activities have been explored. These studies have identified compounds with high activity against bacterial strains such as S. aureus and E. faecalis, showcasing the potential of quinoline derivatives in addressing tuberculosis and related infections (Bodke et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-6-2-3-7-12(11)16-10-14(17(21)20-18)13-8-4-5-9-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTASGVHKHZOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)quinoline-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

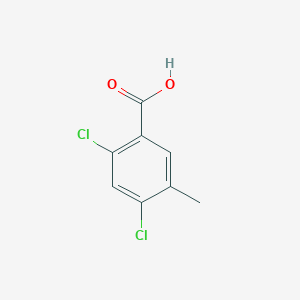
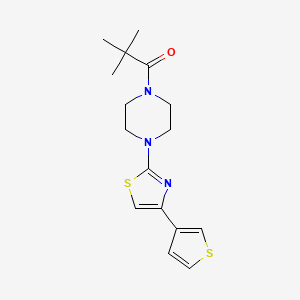
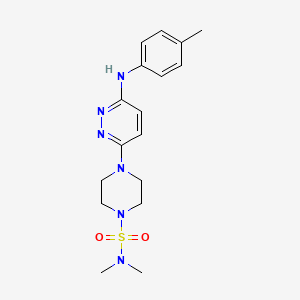
![2-imino-N-(3-methoxypropyl)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2646441.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)
![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)
![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)
![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)
![6-Methyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646450.png)
